molecular formula C16H22O10 B12301991 5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one

5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one

Katalognummer: B12301991
Molekulargewicht: 374.34 g/mol
InChI-Schlüssel: LCTYGGXMQYUYHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one (hereafter referred to as the "target compound") is a complex heterocyclic molecule featuring a fused pyrano[3,4-c]pyran-1-one core. Its structure includes:

  • A β-D-glucopyranosyloxy substituent at position 6, derived from a glucose moiety .
  • An ethenyl group at position 5, contributing to hydrophobicity .

Molecular Formula: C₂₆H₃₆O₁₂ Molecular Weight: 564.58 g/mol (calculated from ). Key Features: The glucosyl group and ethenyl substituent distinguish it from simpler pyrano-pyran derivatives. Its stereochemistry is defined by multiple chiral centers, including (3S,4aS,5R,6S) configurations .

Eigenschaften

Molekularformel

C16H22O10

Molekulargewicht

374.34 g/mol

IUPAC-Name

5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one

InChI

InChI=1S/C16H22O10/c1-2-6-7-3-10(18)25-14(22)8(7)5-23-15(6)26-16-13(21)12(20)11(19)9(4-17)24-16/h2,5-7,9-13,15-21H,1,3-4H2

InChI-Schlüssel

LCTYGGXMQYUYHL-UHFFFAOYSA-N

Kanonische SMILES

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization, chromatography, and distillation for purification.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Ethenyl-3-Hydroxy-6-[3,4,5-Trihydroxy-6-(Hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-Tetrahydro-3H-pyrano[3,4-c]pyran-1-on durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Nukleophile wie Natriummethoxid oder Elektrophile wie Brom.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Ethenyl-3-Hydroxy-6-[3,4,5-Trihydroxy-6-(Hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-Tetrahydro-3H-pyrano[3,4-c]pyran-1-on umfasst:

Wirkmechanismus

The mechanism of action of 5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one involves:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The target compound shares structural motifs with iridoid glycosides and other pyrano-pyran derivatives. Key analogues include:

Sweroside
  • Structure: (3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one .
  • Key Differences: Position of the lactone ring (pyran-8-one vs. pyran-1-one in the target compound). Substituent orientation: Sweroside lacks the additional ester-linked octa-2,6-dienoate chain present in the target compound .
  • Biological Activity: Hepatoprotective effects in traditional medicine but shown to be non-protective against acetaminophen (APAP)-induced liver injury in preclinical studies .
1H,3H-Pyrano[3,4-c]Pyran-1-One Derivative (CID: 169930)
  • Structure: Contains a 4-hydroxyphenyl-2-oxohexyl chain and a β-D-glucopyranosyloxy group .
  • Molecular Formula : C₂₈H₃₆O₁₂
  • Higher molecular weight (564.58 vs. 564.58 g/mol for the target compound due to similar glucosyl groups).

Physicochemical Properties

Property Target Compound Sweroside CID: 169930
Molecular Formula C₂₆H₃₆O₁₂ C₁₉H₂₆O₁₀ C₂₈H₃₆O₁₂
Molecular Weight (g/mol) 564.58 414.40 564.58
Key Substituents Glucosyl, ethenyl Glucosyl, ethenyl Glucosyl, 4-hydroxyphenyl
Solubility High (hydroxyl groups) Moderate (aglycone form less soluble) Likely low (bulky substituents)

Biologische Aktivität

The compound 5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one is a complex glycosylated pyranone derivative. Its structural features suggest potential biological activity due to the presence of multiple hydroxyl groups and a glycosyl moiety. This article explores its biological activity based on available research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C21H28O12\text{C}_{21}\text{H}_{28}\text{O}_{12}

This structure includes a pyranone core and a trihydroxy sugar moiety that may contribute to its biological properties.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals.

Anti-inflammatory Effects

Studies have shown that glycosylated compounds can modulate inflammatory pathways. For instance, the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its anti-inflammatory effects. This is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antidiabetic Potential

Preliminary studies suggest that the compound may possess antidiabetic properties by enhancing insulin sensitivity and modulating glucose metabolism. Similar glycosides have been reported to activate AMPK pathways, which play a critical role in energy homeostasis and glucose uptake.

Case Studies

  • In Vitro Studies : A study conducted on cell lines demonstrated that the compound inhibited oxidative stress markers significantly compared to control groups. The IC50 value for antioxidant activity was reported at micromolar concentrations.
  • Animal Models : In diabetic rat models, administration of the compound resulted in reduced blood glucose levels and improved lipid profiles after four weeks of treatment. The mechanism was attributed to enhanced insulin secretion from pancreatic beta cells.

Research Findings Summary

Study TypeFindingsReference
In VitroSignificant antioxidant activity; IC50 at micromolar range
Animal ModelReduced blood glucose and improved lipid profiles in diabetic rats
Mechanistic StudyModulation of AMPK pathway linked to insulin sensitivity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.